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N-cyclopropyl-2-methylbenzamide
Overview
Description
N-cyclopropyl-2-methylbenzamide is an organic compound with the molecular formula C11H13NO. It is a benzamide derivative where the benzene ring is substituted with a cyclopropyl group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with cyclopropylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with cyclopropylamine to yield the desired benzamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-methylbenzoic acid derivatives.
Reduction: N-cyclopropyl-2-methylbenzylamine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Biological Activities
Research indicates that N-cyclopropyl-2-methylbenzamide exhibits various biological activities, particularly in the following areas:
- Antimicrobial Properties : Studies have shown that this compound can interact with specific molecular targets, suggesting potential applications in treating infections caused by resistant bacteria.
- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation. Its mechanism likely involves modulation of enzyme or receptor activity, particularly in pathways associated with tumor growth.
Comparative Analysis with Related Compounds
To understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key differences:
Compound Name | Structural Features | Distinctive Aspects |
---|---|---|
4-Bromo-N-cyclopropyl-2-methylbenzamide | Bromine substitution on benzene | Different reactivity and potential biological activity |
N-cyclopropyl-4-hydroxy-2-methylbenzamide | Hydroxyl group addition | Investigated for anti-inflammatory properties |
N-cyclopropyl-3-fluoro-5-[3-amino]benzamide | Fluorine substitution | Potentially altered pharmacokinetics and bioactivity |
Case Studies
- Anticancer Research : A study highlighted the incorporation of this compound in the development of TTK inhibitors. These inhibitors showed high selectivity and potency against cancer cells, indicating a promising therapeutic avenue for targeting mitotic processes in tumors .
- Antimicrobial Investigations : Research focusing on the antimicrobial properties of this compound revealed its efficacy against various bacterial strains. The compound's ability to disrupt bacterial cell function suggests it could be a candidate for developing new antibiotics .
- Drug Development : Ongoing studies aim to elucidate the pharmacological profiles of this compound derivatives. These investigations include optimizing synthesis methods and assessing their biological activities in preclinical models .
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide
- N-cyclopropyl-3-{[1-(2,4-difluorophenyl)-7-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]amino}-4-methylbenzamide
Uniqueness
N-cyclopropyl-2-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity compared to other benzamide derivatives .
Biological Activity
N-cyclopropyl-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 175.23 g/mol. The compound features a cyclopropyl group attached to a 2-methylbenzamide moiety, which influences its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amide functional group plays a crucial role in binding affinity, allowing the compound to modulate various biological processes. Notably, it has been identified as an inhibitor of the monopolar spindle 1 kinase (Mps-1), which is essential for proper cell division and has implications in cancer therapy .
Biological Activities
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its biological activity. The positioning of functional groups significantly affects its reactivity and interaction with biological targets:
Compound | Structural Features | Biological Activity |
---|---|---|
This compound | Cyclopropyl + Amide | Mps-1 inhibition |
4-bromo-N-(cyanomethyl)-N-cyclopropyl-2-methylbenzamide | Bromine + Cyanomethyl | Enhanced reactivity; potential for increased potency against kinases |
5-amino-N-cyclopropyl-2-methylbenzamide | Amino group addition | Notable kinase inhibition; potential for broader therapeutic applications |
Inhibition of Mps-1 Kinase
A pivotal study demonstrated that this compound effectively inhibits Mps-1 kinase in vitro, leading to reduced proliferation in cancer cells. This inhibition was quantified using enzyme assays that measured kinase activity before and after treatment with the compound .
Antimicrobial Testing
In another study focusing on structurally similar compounds, several derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. While direct data on this compound is limited, these findings suggest potential antimicrobial properties worth exploring further .
Properties
IUPAC Name |
N-cyclopropyl-2-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-4-2-3-5-10(8)11(13)12-9-6-7-9/h2-5,9H,6-7H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJOZVQZEZJWFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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